molecular formula C10H9F3O2Si B14406180 (Trifluorosilyl)methyl 3-phenylprop-2-enoate CAS No. 85913-98-0

(Trifluorosilyl)methyl 3-phenylprop-2-enoate

Cat. No.: B14406180
CAS No.: 85913-98-0
M. Wt: 246.26 g/mol
InChI Key: KVODCTHKHXSIRX-UHFFFAOYSA-N
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Description

(Trifluorosilyl)methyl 3-phenylprop-2-enoate is a chemical compound characterized by the presence of a trifluorosilyl group attached to a methyl group, which is further connected to a 3-phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorosilyl)methyl 3-phenylprop-2-enoate typically involves the reaction of trifluorosilyl methyl halides with 3-phenylprop-2-enoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Trifluorosilyl)methyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(Trifluorosilyl)methyl 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Trifluorosilyl)methyl 3-phenylprop-2-enoate involves its interaction with molecular targets through its functional groups. The trifluorosilyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Uniqueness

(Trifluorosilyl)methyl 3-phenylprop-2-enoate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

85913-98-0

Molecular Formula

C10H9F3O2Si

Molecular Weight

246.26 g/mol

IUPAC Name

trifluorosilylmethyl 3-phenylprop-2-enoate

InChI

InChI=1S/C10H9F3O2Si/c11-16(12,13)8-15-10(14)7-6-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

KVODCTHKHXSIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC[Si](F)(F)F

Origin of Product

United States

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